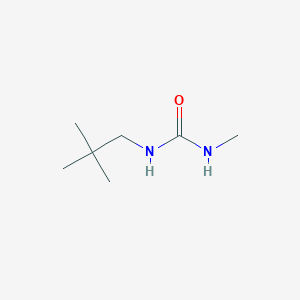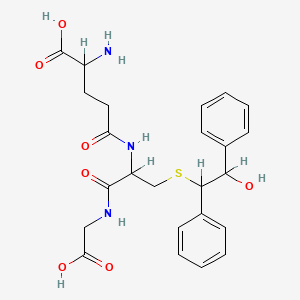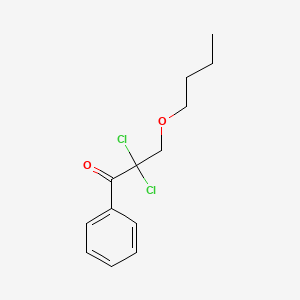
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is an organophosphorus compound with the molecular formula C8H21PSi. It is a derivative of phosphine, where the hydrogen atoms are replaced by a combination of tert-butyl, methyl, and trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- typically involves the reaction of tert-butylphosphine with methyltrimethylsilyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The general reaction scheme is as follows:
(tert-Butyl)PH2+MeSiCl3→(tert-Butyl)MeSi3P
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine compounds.
科学研究应用
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of biological phosphorus compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- involves its ability to act as a ligand, forming complexes with various metal ions. The molecular targets include transition metals, and the pathways involved are related to coordination chemistry. The compound’s unique structure allows it to stabilize metal centers and facilitate catalytic reactions.
相似化合物的比较
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: Similar in structure but with two tert-butyl groups.
Phosphine, (1,1-dimethylethyl)-: Contains only one tert-butyl group.
Uniqueness
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.
属性
| 112100-58-0 | |
分子式 |
C8H21PSi |
分子量 |
176.31 g/mol |
IUPAC 名称 |
tert-butyl-methyl-trimethylsilylphosphane |
InChI |
InChI=1S/C8H21PSi/c1-8(2,3)9(4)10(5,6)7/h1-7H3 |
InChI 键 |
PITJKHMJOGIFOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)

![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)
![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)




